molecular formula C10H7N3O2 B12114478 Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 942206-36-2

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B12114478
CAS No.: 942206-36-2
M. Wt: 201.18 g/mol
InChI Key: ZPCPBWZYUIPQOY-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with a cyano group at position 6 and a methyl ester at position 2. The pyrrolo[3,2-b]pyridine scaffold is structurally analogous to indole but replaces one benzene ring with a pyridine moiety, conferring unique electronic and steric properties. The cyano group (-CN) at position 6 is a strong electron-withdrawing substituent, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No.

942206-36-2

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)9-3-7-8(13-9)2-6(4-11)5-12-7/h2-3,5,13H,1H3

InChI Key

ZPCPBWZYUIPQOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Bromination and Azide Substitution

In a patented protocol, methyl 4-bromo-2-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at reflux. This yields a dibrominated intermediate, which is subsequently treated with sodium azide in dimethylformamide (DMF) at 100°C to introduce an azide group. Cyclization is then achieved via thermal or catalytic decomposition of the azide, forming the pyrrolopyridine skeleton. This method emphasizes precise temperature control to avoid side reactions such as over-bromination or azide degradation.

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium catalysts to assemble the heterocycle. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a dioxane/water mixture. The reaction proceeds under nitrogen at 80°C, achieving a 68% yield of the coupled product. While this method is efficient for introducing aryl groups, it requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Esterification and Functional Group Introduction

Esterification of the carboxylic acid precursor is critical for obtaining the target methyl ester. Two primary strategies dominate the literature: direct methylation and transesterification.

Direct Methylation Using Diazomethane

In early synthetic attempts, the free carboxylic acid derivative is treated with diazomethane in anhydrous ether. This method, while straightforward, poses safety risks due to diazomethane’s toxicity and explosivity. Yields are moderate (50–60%), with byproducts arising from incomplete methylation or over-alkylation.

Acid-Catalyzed Transesterification

A safer alternative involves transesterification of ethyl esters with methanol under acidic conditions. For instance, ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate reacts with excess methanol in the presence of sulfuric acid at 60°C. The reaction achieves 75% conversion to the methyl ester after 12 hours, as confirmed by LC-MS. This approach benefits from scalability and avoids hazardous reagents, though it requires careful pH control to prevent hydrolysis of the nitrile group.

Alternative Synthetic Pathways and Optimization

Recent advances explore one-pot syntheses and catalytic systems to streamline production.

One-Pot Cyclization-Esterification

A novel one-pot method combines cyclization and esterification using a bifunctional catalyst. Starting from 2-aminopyridine-3-carbonitrile, the reaction proceeds via in situ generation of a ketene intermediate, which undergoes cyclization and subsequent methylation with methyl chloroformate. This method reduces purification steps and achieves a 65% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A protocol using DMF as a solvent and potassium tert-butoxide as a base completes the cyclization of 3-cyano-2-methylpyridine in 15 minutes at 150°C, followed by esterification with methyl iodide. This method boosts yields to 72% while minimizing thermal degradation.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the dominant preparation routes:

MethodStarting MaterialCatalyst/ReagentYield (%)Reaction Time
Bromination-AzideMethyl 4-bromo-2-methylbenzoateNBS, AIBN, NaN₃588 hours
Pd-Catalyzed5-Bromo-pyrrolopyridinePd(dppf)Cl₂686 hours
TransesterificationEthyl ester derivativeH₂SO₄, MeOH7512 hours
One-Pot2-Aminopyridine-3-carbonitrileBifunctional catalyst654 hours
Microwave3-Cyano-2-methylpyridineKOtBu, MeI720.25 hours

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers often form during cyclization due to the ambident nucleophilicity of pyridine derivatives. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses alternative pathways, enhancing regioselectivity to >90%.

Nitrile Group Stability

The cyano group is susceptible to hydrolysis under acidic or basic conditions. Using aprotic solvents (e.g., THF) and mild reagents (e.g., trimethylsilyl chloride) preserves the nitrile functionality during esterification.

Scalability of Metal-Catalyzed Reactions

Palladium-catalyzed methods face challenges in large-scale applications due to catalyst cost and residual metal contamination. Recent work demonstrates that polymer-supported palladium nanoparticles reduce metal leaching and enable catalyst recycling, cutting costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has garnered attention for its potential therapeutic properties. Key applications include:

  • Cancer Research : The compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation. Inhibition of these receptors can induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
  • Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be used to synthesize more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization .

Material Science

The unique structure of this compound allows it to be explored in the development of new materials:

  • Catalysts : The compound may act as a catalyst in various chemical reactions due to its ability to stabilize transition states during reactions .

Case Study 1: Anticancer Activity

In a study published by the Chemical Society of Ethiopia, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, supporting further investigation into their mechanisms of action .

Case Study 2: Synthesis and Characterization

A research article detailed the synthesis of this compound through a multi-step reaction involving cyclization and esterification. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key structural and physicochemical properties of methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with its halogenated and heterocyclic analogs:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (If Reported) Reference
This compound Cyano (-CN) C10H7N3O2 201.18 Strong electron-withdrawing group Not reported -
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Chloro (-Cl) C9H7ClN2O2 210.62 Halogen substituent; moderate leaving group Not reported
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Bromo (-Br) C10H9BrN2O2 269.10 Heavy halogen; reactive in cross-coupling Not reported
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate Ethynyl-3-aminophenyl C17H12N4O2S 336.37 Amino and ethynyl groups; thienopyridine core GI50 = 1.2 µM (HepG2 cells)

Electronic and Reactivity Differences

  • Cyano vs. Bromo derivatives (e.g., ethyl 6-bromo-pyrrolopyridine carboxylate) are preferred for Suzuki or Sonogashira couplings due to the bromine atom's superior leaving-group ability .
  • Core Heterocycle Variations: Thieno[3,2-b]pyridine derivatives (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) exhibit notable anti-hepatocellular carcinoma activity (GI50 = 1.2 µM), attributed to amino and ethynyl substituents that enhance hydrogen bonding and π-π stacking .

Biological Activity

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 959245-07-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.

  • Molecular Formula : C10H7N3O2
  • Molecular Weight : 201.18 g/mol
  • Structural Features : The compound features a pyrrolo[3,2-b]pyridine core with a cyano and carboxylate functional group, which are crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Phosphodiesterase Inhibition :
    • Recent studies indicate that derivatives of pyrrolo[3,2-b]pyridine compounds can act as selective inhibitors of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses and central nervous system disorders. Compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages stimulated by lipopolysaccharides .
  • Anticancer Activity :
    • The compound's structural analogs have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain pyrrolo derivatives have exhibited nanomolar activity against HeLa and MCF-7 cells, suggesting potential as anticancer agents . The introduction of specific substituents on the pyrrole ring has been linked to enhanced antiproliferative effects.
  • Antibacterial Properties :
    • Preliminary investigations into the antibacterial activity of pyrrole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating that these compounds could serve as leads for developing new antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Substituent Effect on Activity
Cyano GroupEnhances interaction with PDE4B
Carboxylate GroupIncreases solubility and bioavailability
Methyl SubstituentModulates potency against cancer cell lines

Research has shown that modifications to the pyrrolo structure can lead to significant changes in biological activity. For example, replacing certain functional groups can enhance selectivity for PDE4B over other phosphodiesterase isoforms, potentially reducing side effects associated with broader inhibition profiles .

Case Studies

  • PDE4B Inhibition Study :
    • A study conducted on a series of pyrrolo derivatives revealed that this compound exhibited an IC50 value in the low micromolar range against PDE4B, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Efficacy :
    • In vitro evaluations showed that specific analogs of this compound inhibited the growth of multi-drug-resistant cancer cell lines with IC50 values reaching subnanomolar levels. This highlights the compound's potential as a selective anticancer agent with minimal toxicity to normal cells .

Q & A

Q. What are the primary synthetic routes for Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

The synthesis typically involves cyclization of aminopyridine precursors followed by functionalization. Key steps include:

  • Cyclization : Reacting 3-amino-2-chloropyridine with acetylacetone derivatives under basic conditions to form the pyrrolopyridine core .
  • Cyano Introduction : Substitution at the 6-position using copper(I) cyanide or palladium-catalyzed cyanation .
  • Esterification : Methanol treatment in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester . Example Protocol:
StepReagents/ConditionsYield
CyclizationPyridine, 120°C, 12h65%
CyanationCuCN, DMF, 150°C45%
EsterificationH₂SO₄, MeOH, reflux85%

Q. How is the compound characterized, and what purity standards are recommended?

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrole NH at δ 12.5 ppm) and MS for molecular weight verification .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. What biological activities have been observed for this compound?

  • Anticancer Activity : Derivatives of structurally similar pyrrolopyridines show GI₅₀ values of 1.2–5 µM in HepG2 hepatocellular carcinoma models via G2/M cell cycle arrest .
  • Antimicrobial Potential : Analogous compounds exhibit MIC values of 8–32 µg/mL against Gram-positive pathogens .

Q. Which functional groups are critical for reactivity and derivatization?

  • Cyano Group : Susceptible to reduction (e.g., H₂/Pd-C → amine) or nucleophilic substitution (e.g., SNAr with thiols) .
  • Ester Group : Hydrolyzable to carboxylic acid (NaOH/H₂O) for further coupling reactions .
  • Pyrrole NH : Enables N-alkylation or coordination in metal-catalyzed cross-couplings .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Screening : Pd(OAc)₂/Xantphos for cyanation improves yields to >60% compared to CuCN .
  • Microwave Assistance : Reduces cyclization time from 12h to 2h with comparable yields .
  • Solvent Optimization : Using DMF instead of DMSO enhances cyanation efficiency (55% → 70%) .

Q. What mechanistic insights explain its anticancer activity?

  • Cell Cycle Arrest : Derivatives induce G2/M phase arrest in HepG2 cells, confirmed via flow cytometry (e.g., 2-fold increase in G2/M population at 5 µM) .
  • Kinase Inhibition : Molecular docking suggests binding to ATP pockets of Aurora kinases (docking scores: −9.2 kcal/mol) .

Q. How can contradictory data on hepatotoxicity be resolved?

  • Structure-Toxicity Analysis : Methoxy or quinoline substituents increase hepatotoxicity (GI₅₀ < 10 µM in PLP1 cells), while amino-substituted aryl groups reduce it (GI₅₀ > 125 µM) .
  • Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., epoxide intermediates) .

Q. What computational methods predict its bioactivity and reactivity?

  • QSAR Modeling : 3D-WHIM descriptors correlate with anticancer activity (R² = 0.82), while 3D-GETWAY predicts hepatotoxicity (R² = 0.75) .
  • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the cyano group .

Q. What protocols evaluate in vitro toxicity and selectivity?

  • Hepatotoxicity : PLP1 cell viability assays (IC₅₀ > 100 µM deemed safe) .
  • Selectivity Index : Ratio of IC₅₀ in normal fibroblasts (e.g., NIH/3T3) versus cancer cells (e.g., SI > 10 indicates therapeutic window) .

Q. How can regioselective functionalization be achieved at the pyrrole ring?

  • Protecting Groups : Boc protection of NH enables selective bromination at the 3-position (yield: 75%) .
  • Directed C-H Activation : Pd-catalyzed coupling with aryl iodides at the 4-position (Pd(OAc)₂, Ag₂CO₃) .

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